1-Bromopinacolone
Overview
Description
1-Bromopinacolone, also known as 1-Bromo-3,3-dimethyl-2-butanone, is an organic compound with the molecular formula C6H11BrO. It is a brominated derivative of pinacolone and is characterized by its clear, colorless to pale yellow liquid form. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
The primary target of 1-Bromopinacolone is acetylcholinesterase , an enzyme that plays a crucial role in the nervous system . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting acetylcholinesterase, this compound affects the regulation of acetylcholine in the nervous system .
Mode of Action
This compound acts as a reversible competitive inhibitor for acetylcholinesterase during the hydrolysis of acetylcholine . Initially, it competes with acetylcholine for the active site of the enzyme. Over time, it acts as anirreversible covalent inhibitor , forming a stable complex with the enzyme .
Biochemical Pathways
The inhibition of acetylcholinesterase by this compound affects the cholinergic pathway. This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting the breakdown of acetylcholine, this compound can potentially alter signal transmission in this pathway .
Pharmacokinetics
It’s known that this compound has a hydrolytic half-life of 30 hours at the ph of incubation, 78 . This suggests that the compound may have a prolonged presence in the body, allowing it to exert its inhibitory effects over an extended period .
Result of Action
The inhibition of acetylcholinesterase by this compound results in an increase in the concentration of acetylcholine in the nervous system . This can lead to an alteration in the transmission of signals, potentially affecting various physiological processes regulated by the nervous system .
Action Environment
The action of this compound is influenced by the pH of its environment. Its hydrolytic half-life and thus its duration of action, is affected by the pH of the incubation environment
Biochemical Analysis
Biochemical Properties
1-Bromopinacolone acts as a reversible competitive inhibitor for acetylcholinesterase during the hydrolysis of acetylcholine . It interacts with the enzyme acetylcholinesterase, inhibiting its function . The nature of this interaction is competitive, meaning that this compound competes with the substrate for the active site of the enzyme .
Cellular Effects
The primary cellular effect of this compound is its inhibitory action on the enzyme acetylcholinesterase . This enzyme is crucial for nerve function as it breaks down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound can potentially affect nerve signal transmission .
Molecular Mechanism
This compound acts initially as a reversible competitive inhibitor for acetylcholinesterase . Over time, it acts as an irreversible covalent inhibitor . This means that this compound initially competes with the substrate for the active site of the enzyme but eventually forms a covalent bond with the enzyme, rendering it permanently inactive .
Temporal Effects in Laboratory Settings
This compound has a hydrolytic half-life of 30 hours at the pH of incubation, 7.8 . The enzyme-1-Bromopinacolone complex is 50% inactivated in 2 hours . These findings suggest that the effects of this compound on acetylcholinesterase activity are not immediate but occur over time .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromopinacolone can be synthesized through the bromination of pinacolone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction proceeds as follows:
(CH3)3CCOCH3+Br2→(CH3)3CCOCH2Br+HBr
This method ensures the selective bromination at the alpha position of the carbonyl group .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromopinacolone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Reduction: The carbonyl group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, and ethers.
Reduction: Formation of 1-bromo-3,3-dimethyl-2-butanol.
Oxidation: Formation of 3,3-dimethylbutanoic acid.
Scientific Research Applications
1-Bromopinacolone has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-Bromo-3,3-dimethyl-2-butanone (Bromomethyl tert-butyl ketone): Similar in structure and reactivity to 1-Bromopinacolone.
Bromoacetone: Another brominated ketone with similar reactivity but different applications.
Bromobenzene: A brominated aromatic compound with different chemical properties and applications.
Uniqueness: this compound is unique due to its specific structure, which allows for selective reactions at the alpha position of the carbonyl group. This selectivity makes it a valuable intermediate in organic synthesis and a useful tool in enzyme inhibition studies .
Properties
IUPAC Name |
1-bromo-3,3-dimethylbutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-6(2,3)5(8)4-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIRZMWXVJEBMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203145 | |
Record name | 1-Bromopinacolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5469-26-1 | |
Record name | Bromopinacolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5469-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromopinacolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5469-26-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25307 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromopinacolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3,3-dimethylbutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BROMOPINACOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU9GTL96KB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Bromopinacolone interact with Acetylcholinesterase and what are the downstream effects?
A1: While the provided abstract [] states that this compound acts as an active site-directed covalent inhibitor for Acetylcholinesterase, it does not provide specific details on the interaction mechanism or downstream effects. Further research is needed to elucidate the precise binding interactions, kinetics of inhibition, and the consequences of Acetylcholinesterase inhibition by this compound.
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